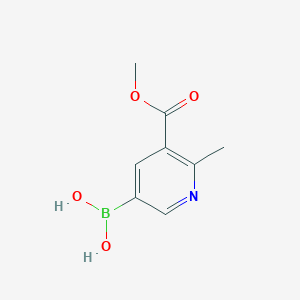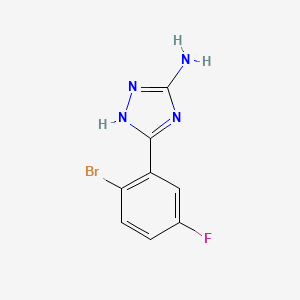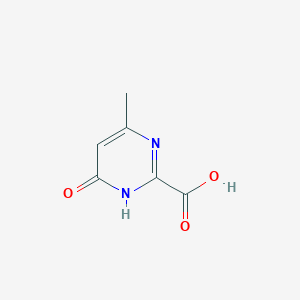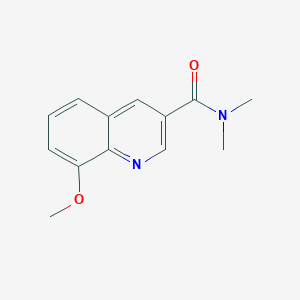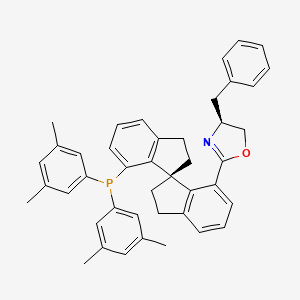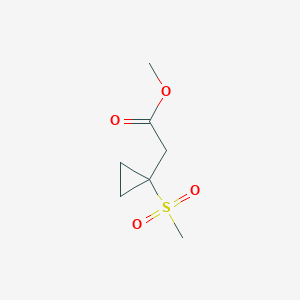
Methyl 2-(1-(methylsulfonyl)cyclopropyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(1-(methylsulfonyl)cyclopropyl)acetate is an organic compound with the molecular formula C7H12O4S. It is characterized by the presence of a cyclopropyl ring substituted with a methylsulfonyl group and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-(methylsulfonyl)cyclopropyl)acetate typically involves the cyclopropanation of suitable precursors followed by sulfonylation and esterification reactions. One common method involves the reaction of cyclopropylcarbinol with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methylsulfonyl derivative. This intermediate is then esterified using methanol and an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(1-(methylsulfonyl)cyclopropyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the ester or sulfonyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can react under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted esters or sulfonyl compounds.
Aplicaciones Científicas De Investigación
Methyl 2-(1-(methylsulfonyl)cyclopropyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(1-(methylsulfonyl)cyclopropyl)acetate involves its interaction with specific molecular targets. The cyclopropyl ring and sulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The ester functional group can undergo hydrolysis, releasing the active cyclopropyl derivative, which can interact with enzymes or receptors in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(1-(sulfanylmethyl)cyclopropyl)acetate
- Methyl 2-(1-(methylsulfinyl)cyclopropyl)acetate
- Methyl 2-(1-(methylthio)cyclopropyl)acetate
Uniqueness
Methyl 2-(1-(methylsulfonyl)cyclopropyl)acetate is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H12O4S |
|---|---|
Peso molecular |
192.24 g/mol |
Nombre IUPAC |
methyl 2-(1-methylsulfonylcyclopropyl)acetate |
InChI |
InChI=1S/C7H12O4S/c1-11-6(8)5-7(3-4-7)12(2,9)10/h3-5H2,1-2H3 |
Clave InChI |
ZNUGOSAZNIEROE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1(CC1)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


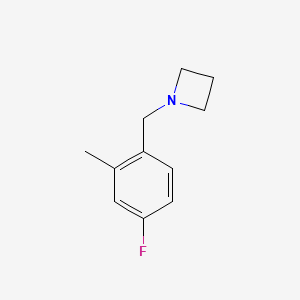
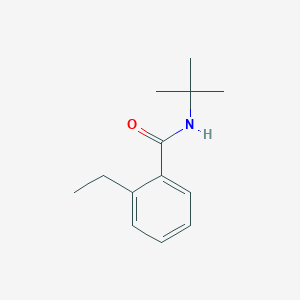
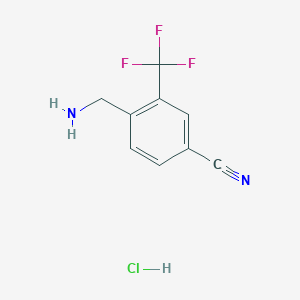
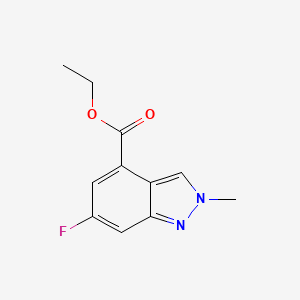
![3-Nitrofuro[3,4-b]pyridin-5(7H)-one](/img/structure/B13668837.png)
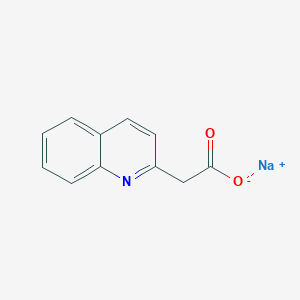
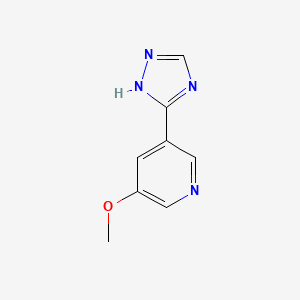

![3-Chloro-1H-pyrazolo[3,4-c]pyridine-5-carbonitrile](/img/structure/B13668866.png)
